3-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide
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Overview
Description
3-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is a compound that features a benzenesulfonamide moiety linked to a 3-methylisoxazole ring via an ethyl chain
Mechanism of Action
Target of Action
It is known that isoxazole derivatives, which this compound is a part of, have been found to have a wide spectrum of biological activities and therapeutic potential . They have shown prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
Mode of Action
Isoxazole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It is known that isoxazole derivatives have been found to possess a variety of interesting biological activities .
Result of Action
Isoxazole derivatives have been found to possess a variety of interesting biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide typically involves the formation of the isoxazole ring followed by its attachment to the benzenesulfonamide moiety. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, often catalyzed by metals such as Cu(I) or Ru(II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, minimizing the number of steps, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The isoxazole ring and benzenesulfonamide moiety can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiols can be used to replace the chloro group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction reactions can modify the functional groups on the isoxazole ring or benzenesulfonamide moiety.
Scientific Research Applications
3-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide: shares structural similarities with other isoxazole and benzenesulfonamide derivatives.
Isoxazole Derivatives: Compounds like 3,5-disubstituted isoxazoles have similar biological activities and synthetic routes.
Benzenesulfonamide Derivatives: Other benzenesulfonamide compounds are used in medicinal chemistry for their therapeutic potential.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-chloro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-9-7-11(18-15-9)5-6-14-19(16,17)12-4-2-3-10(13)8-12/h2-4,7-8,14H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOYYCGYSNVUIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNS(=O)(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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